molecular formula C11H15NO2 B8333699 2-Allyl-1-(3-pyridyl)-1,3-propanediol

2-Allyl-1-(3-pyridyl)-1,3-propanediol

Cat. No. B8333699
M. Wt: 193.24 g/mol
InChI Key: HRDGURJLQOBSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05248780

Procedure details

A 1M solution of dibutylboron triflate in dichloromethane (32.7 ml) was added to a solution of A (6.28 g) in dry dichloromethane (110 ml), cooled to 5° C. under argon, followed by diisopropylethylamine (6.25 ml). The reaction mixture was stirred at 5° C. for 30 minutes and then cooled to -78° C. 3-Pyridinecarboxaldehyde (3.1 ml) was added dropwise. The mixture was stirred for 30 minutes at -78° C., and then allowed to warm to -50° C. over 30 minutes. The cooling bath was removed and the reaction mixture was stirred at room temperature for 2 hours. The mixture was then cooled to 5° C. and hydrogen peroxide (11.5 ml, 30% w/v aqueous solution) was added. The mixture was stirred for 30 minutes and then poured into water (50 ml) and extracted with dichloromethane (3×100 ml). The combined extracts were dried (MgSO4) and evaporated. The residue was purified by flash column chromatography, eluting with ethyl acetate/hexane (1:1 v/v, gradually increasing to 100% ethyl acetate), to give (4S)-(3-[(2S)-2-[(1S-1-hydroxy-1-(3-pyridyl)methyl]pent-4-enoyl)-4-isopropyloxazolidin-2-one (B), as a solid, m.p. 112°-113° C. (after recrystallisation from toluene); 25 [α]D =+136.0 (EtOH, c 0.311); NMR: 0.85(6H,dd,J=7 Hz), 2.15-2.7(4H,m), 4.0-4.2(2H,m), 4.3-4.55(2H,m), 4.95-5.1(3H,m), 5.65-5.9(1H,m), 7.25-7.35(1H,m), 7.75-7.85(1H,m), 8.5-8.65(2H,m).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1]S(C(F)(F)F)(=O)=O.C([B+]CC[CH2:16][CH3:17])CCC.C(N([CH:24]([CH3:26])[CH3:25])CC)(C)C.[N:27]1[CH:32]=[CH:31][CH:30]=[C:29]([CH:33]=[O:34])[CH:28]=1>ClCCl>[CH2:26]([CH:24]([CH2:25][OH:1])[CH:33]([C:29]1[CH:28]=[N:27][CH:32]=[CH:31][CH:30]=1)[OH:34])[CH:16]=[CH2:17] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.C(CCC)[B+]CCCC
Name
Quantity
32.7 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
110 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.25 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
N1=CC(=CC=C1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at -78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -50° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 5° C.
ADDITION
Type
ADDITION
Details
hydrogen peroxide (11.5 ml, 30% w/v aqueous solution) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
poured into water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (1:1 v/v
TEMPERATURE
Type
TEMPERATURE
Details
gradually increasing to 100% ethyl acetate),

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.